Altholactone

Description

Altholactone has been reported in Goniothalamus griffithii, Goniothalamus laoticus, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

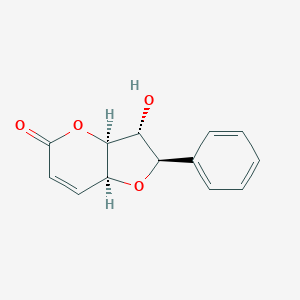

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331855 | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65408-91-5 | |

| Record name | Altholactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65408-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Altholactone from Goniothalamus Species: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryl-lactone found in various species of the Goniothalamus genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, in a structured tabular format for easy comparison. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential as a therapeutic agent.

Introduction

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, particularly styryl-lactones.[1] Among these, this compound has emerged as a compound of interest with a range of pharmacological properties. First characterized from Goniothalamus arvensis and Goniothalamus borneensis, it has since been isolated from other species within the genus, including Goniothalamus malayanus and Goniothalamus laoticus.[1][2] Its chemical structure, a substituted styryl-lactone, is the basis for its significant biological effects. This guide serves as a technical resource for researchers engaged in the study of natural products and drug discovery, focusing on the practical aspects of isolating and understanding the biological importance of this compound.

Experimental Protocols

The isolation of this compound from Goniothalamus species involves a multi-step process of extraction and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Plant Material Collection and Preparation

-

Collection: Plant materials, such as the bark, roots, or aerial parts of Goniothalamus species, are collected. Proper botanical identification is crucial.

-

Preparation: The collected plant material is air-dried in the shade for several weeks and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

Two primary methods are commonly employed for the extraction of this compound:

-

Maceration:

-

The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for a period of 3 to 7 days, with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Soxhlet Extraction:

-

The powdered plant material is placed in a thimble in a Soxhlet apparatus.

-

A solvent with a relatively low boiling point, such as petroleum ether or hexane, is used for continuous extraction over several hours to days.

-

The solvent is then evaporated to yield the crude extract.

-

Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with hexane or petroleum ether, with a gradual increase in the proportion of ethyl acetate or acetone.

-

Fraction Collection: The eluent is collected in numerous small fractions.

-

Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound by comparing with a known standard or based on characteristic spots.

-

-

Recycling High-Performance Liquid Chromatography (HPLC):

-

For final purification and to separate closely related compounds, preparative Recycling HPLC can be utilized.

-

This technique allows for the repeated circulation of unresolved peaks through the column until a baseline separation is achieved, which is particularly useful for isolating minor compounds.

-

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the molecule.[3][4][5]

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition.[3][4]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to observe the electronic transitions within the molecule.

Data Presentation

The biological activities of this compound have been quantified in numerous studies. The following tables summarize the cytotoxic and antimicrobial data.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 10.8 - 172.4 (concentration-dependent) | [1] |

| HCT116 | Colorectal Carcinoma | Varies | [6] |

| HT29 | Colorectal Carcinoma | Varies | [6] |

| KB | Epidermoid Carcinoma | 0.4 - 22.7 | [7] |

| BC1 | Breast Cancer | 0.4 - 22.7 | [7] |

| NCI-H187 | Small Cell Lung Cancer | 0.4 - 22.7 | [7] |

| MCF-7 | Breast Cancer | 0.4 - 22.7 | [7] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 0.625 | [8][9] |

| Staphylococcus aureus ATCC 25392 | Gram-positive Bacteria | 0.625 | [8][9] |

| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | 0.625 | [8][9] |

| Salmonella typhi ATCC 14023 | Gram-negative Bacteria | 1.25 | [8][9] |

| Escherichia coli ATCC 35218 | Gram-negative Bacteria | 1.25 | [8][9] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | >15 | [8][9] |

| Candida albicans ATCC 10231 | Fungus | 2.50 | [8][9] |

| Mycobacterium tuberculosis | Bacteria | 6.25 | [7] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

This compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis, often mediated by oxidative stress. It has been shown to influence key signaling pathways such as the NF-κB and PI3K/AKT pathways.

References

- 1. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 4. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Displays Promising Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical and physical properties of Altholactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryl-lactone found in various Goniothalamus species, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and a thorough examination of its biological mechanism of action, primarily focusing on the induction of apoptosis in cancer cells. All quantitative data are presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, also known as Goniothalenol, is a bicyclic compound featuring a furanopyran-5-one core. Its chemical and physical characteristics are fundamental to its biological activity and are summarized below.

Identification and Structure

| Property | Value |

| IUPAC Name | (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one |

| Synonyms | This compound, Goniothalenol, (+)-Altholactone, (+)-Goniothalenol |

| CAS Number | 65408-91-5 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)[C@@H]2--INVALID-LINK--C=CC(=O)O3">C@HO |

| InChI | InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 |

| InChIKey | ZKIRVBNLJKGIEM-WKSBVSIWSA-N |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 108-109 °C | [1] |

| Boiling Point (Predicted) | 490.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.82 ± 0.40 | [2] |

| Physical Form | Solid[3], though some sources report it as an oil[4] | |

| Storage Temperature | -20°C | [1][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons on the bicyclic core will appear in the aliphatic and oxygenated regions of the spectrum. Protons adjacent to oxygen atoms, such as H-2, H-3, and H-7a, will be deshielded and appear at lower field strengths. The vinyl protons on the pyranone ring (H-6 and H-7) will exhibit characteristic alkene chemical shifts and coupling constants.

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in this compound. The carbonyl carbon (C-5) is expected to have the largest chemical shift, typically in the range of 170-185 ppm. The carbons of the phenyl group will resonate in the aromatic region (125-150 ppm), while the sp² carbons of the pyranone ring will appear between 115-140 ppm. The sp³ carbons of the fused ring system will be found in the upfield region, with those bonded to oxygen appearing at higher chemical shifts (50-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (lactone) | ~1735 |

| C=C (alkene) | 1680-1640 |

| C-O (ether and alcohol) | 1300-1000 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of water from the hydroxyl group, and cleavage of the bicyclic ring system. Common fragments may arise from the loss of the phenyl group or parts of the lactone ring.

Biological Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60), colorectal cancer, and cervical carcinoma cells.[1][5][6] The primary mechanism of action involves the generation of oxidative stress.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers a cascade of events culminating in programmed cell death. The key steps in this signaling pathway are:

-

Induction of Oxidative Stress: this compound increases the levels of intracellular peroxides.

-

Activation of Caspases: The rise in ROS leads to the activation of initiator caspases, such as caspase-4, caspase-8, and caspase-9.[1][6]

-

Mitochondrial Pathway: Caspase activation and oxidative stress lead to the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] It also leads to the cleavage of Bid, a pro-apoptotic BH3-only protein.[1]

-

Executioner Caspase Activation: Cytochrome c release and the activation of initiator caspases lead to the activation of the executioner caspase, caspase-3.[1]

-

Inhibition of Pro-Survival Pathways: this compound has also been shown to inhibit the activation of pro-survival transcription factors NF-κB and STAT3.

-

p53 Upregulation: An increase in the expression of the tumor suppressor protein p53 has been observed.[1]

Experimental Protocols

Isolation of this compound from Goniothalamus Species

The following is a representative protocol for the isolation of this compound based on methods described in the literature.

Materials:

-

Air-dried and powdered plant material (e.g., stems, leaves) of a Goniothalamus species.

-

Methanol (for extraction)

-

Silica gel for column chromatography

-

A series of solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times to ensure complete extraction.

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.

-

Collect fractions of the eluate.

-

-

Fraction Analysis: Monitor the collected fractions using TLC to identify those containing this compound.

-

Purification: Pool the fractions containing this compound and subject them to further chromatographic purification steps (e.g., another silica gel column, preparative TLC, or Sephadex column chromatography) until a pure compound is obtained.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, IR, MS).

Asymmetric Total Synthesis of (+)-Altholactone

The total synthesis of (+)-Altholactone has been achieved through a multi-step process. A key publication by Enders and Barbion outlines a detailed route. The following is a simplified representation of the key transformations involved. For detailed experimental conditions, reagent quantities, and purification procedures, it is essential to consult the primary literature.

Key Synthetic Steps:

-

RAMP-hydrazone α-alkylation: This step establishes the initial stereocenter.

-

Boron-mediated aldol reaction: Formation of a key carbon-carbon bond.

-

Acetonide shuffling: A rearrangement of a protecting group.

-

Oxidative 1,5-diol to δ-lactone conversion: Formation of the pyranone ring.

-

Stereoselective ring-closure: Formation of the annulated tetrahydrofuran moiety.

Flow Cytometry Analysis of Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate media until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Washing:

-

Wash the cell pellet with cold PBS and centrifuge again.

-

Resuspend the cells in 1X Binding Buffer.

-

-

Staining:

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate compensation controls for FITC and PI.

-

Four populations of cells will be distinguishable:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its well-defined chemical structure and physical properties, combined with a growing understanding of its pro-apoptotic mechanism of action, make it a compelling subject for further research. This technical guide provides a foundational resource for scientists and researchers working with this compound, summarizing its key characteristics and providing detailed methodologies for its study. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceasia.org [scienceasia.org]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

Altholactone: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryllactone, has garnered significant attention within the scientific community due to its pronounced cytotoxic and antitumor activities. Isolated from species of the Goniothalamus and Polyalthia genera, its complex stereochemical architecture has presented a compelling challenge for synthetic chemists and has been the subject of numerous studies aimed at its total synthesis. This technical guide provides an in-depth analysis of the structure elucidation and stereochemistry of (+)-altholactone. It consolidates spectroscopic data, details key experimental methodologies, and visually represents the logical processes involved in its structural determination and the relationships between its stereoisomers. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

(+)-Altholactone is a member of the styryllactone family of natural products, characterized by a fused tetrahydrofuran and α,β-unsaturated δ-lactone ring system, with a phenyl substituent. First isolated from a Polyalthia species, its potent biological activities have spurred extensive research into its chemical properties and synthesis.[1] The elucidation of its structure and the definitive assignment of its absolute stereochemistry have been pivotal for understanding its structure-activity relationships and for the development of synthetic strategies to access this and related compounds.

Structure Elucidation

The gross structure of this compound was initially determined through a combination of spectroscopic techniques, including infrared (IR) and ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data reported for the structure elucidation of (+)-altholactone.

Table 1: ¹H NMR Spectroscopic Data for (+)-Altholactone

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.25 | d | 4.0 |

| H-3 | 4.60 | t | 4.0 |

| H-3a | 3.25 | m | - |

| H-6 | 6.10 | dd | 10.0, 2.0 |

| H-7 | 7.00 | dd | 10.0, 5.0 |

| H-7a | 5.15 | m | - |

| Phenyl | 7.40 | m | - |

| OH | 2.90 | d | 4.0 |

Note: Data derived from the original publication by Loder and Nearn (1977).[2]

Table 2: ¹³C NMR Spectroscopic Data for (+)-Altholactone

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 83.5 |

| C-3 | 72.8 |

| C-3a | 50.1 |

| C-5 | 163.2 |

| C-6 | 121.8 |

| C-7 | 145.1 |

| C-7a | 78.9 |

| C-1' | 137.9 |

| C-2', C-6' | 126.3 |

| C-3', C-5' | 128.8 |

| C-4' | 128.5 |

Note: Data derived from synthetic studies and comparison with natural product data.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (+)-Altholactone

| Spectroscopic Technique | Key Observations |

| IR (CHCl₃) | 3550 cm⁻¹ (OH), 1710 cm⁻¹ (α,β-unsaturated lactone) |

| Mass Spectrometry (MS) | m/z 232 (M⁺), 107, 105, 79, 77 |

Note: Data derived from the original publication by Loder and Nearn (1977).[2]

Experimental Protocols

Isolation of (+)-Altholactone from Polyalthia sp.

The original isolation of this compound was performed from the bark of a Polyalthia species.[2] The general procedure is as follows:

-

Extraction: The dried and milled bark is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents, for example, hexane and 90% methanol, to separate compounds based on polarity. The methanolic layer is further partitioned against a solvent like carbon tetrachloride.

-

Chromatography: The fraction containing this compound is subjected to column chromatography over silica gel. Elution with a gradient of a non-polar solvent (e.g., benzene or hexane) and a polar solvent (e.g., ethyl acetate) allows for the separation of different components.

-

Purification: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (TLC) or recrystallization from a suitable solvent system (e.g., benzene-light petroleum) to yield pure crystalline (+)-altholactone.

Stereochemistry

The determination of the absolute stereochemistry of (+)-altholactone was a significant undertaking, ultimately established through a combination of spectroscopic analysis, chemical correlation, and total synthesis. The IUPAC name for (+)-altholactone is (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one .

Relative Stereochemistry

The relative stereochemistry of the four contiguous stereocenters in this compound was initially proposed based on the analysis of proton-proton coupling constants in the ¹H NMR spectrum. The observed coupling constants provided insights into the dihedral angles between adjacent protons, allowing for the deduction of their relative spatial arrangement.

Absolute Stereochemistry

The definitive assignment of the absolute configuration of (+)-altholactone was achieved through asymmetric total synthesis. By synthesizing a stereoisomer with a known absolute configuration and comparing its spectroscopic data and optical rotation to that of the natural product, the absolute stereochemistry of (+)-altholactone was unequivocally confirmed.

The following diagram illustrates the logical workflow for the determination of this compound's stereochemistry.

Visualization of Experimental and Logical Workflows

The following diagrams, rendered using the DOT language, provide a visual representation of the key processes involved in the study of this compound.

General Workflow for Structure Elucidation

This diagram outlines the overarching steps taken from the natural source to the final elucidated structure of this compound.

Relationship Between this compound Stereoisomers

This diagram illustrates the relationship between (+)-altholactone and its enantiomer and diastereomers.

Conclusion

The structure elucidation and stereochemical assignment of this compound represent a classic example of natural product chemistry, integrating spectroscopic analysis, chemical intuition, and the power of total synthesis. The detailed understanding of its three-dimensional structure is fundamental for the rational design of novel analogs with potentially enhanced therapeutic properties. This guide provides a consolidated resource of the key data and methodologies that have been instrumental in defining the chemical identity of this important bioactive molecule, serving as a valuable reference for the scientific community.

References

Natural sources and biosynthesis of Altholactone

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Altholactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring styryl-lactone that has garnered significant attention within the scientific community due to its potent cytotoxic and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental protocols for its isolation and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and oncology.

Natural Sources of this compound

This compound is primarily isolated from various plant species belonging to the genus Goniothalamus of the Annonaceae family.[1][3] These plants are predominantly found in the tropical regions of Southeast Asia.[4] Different parts of the plants, including the bark, stem bark, leaves, and roots, have been reported to contain this compound.[5][6]

Table 1: Natural Sources of this compound

| Plant Species | Plant Part(s) | Reference(s) |

| Goniothalamus arvensis | Stem bark | [4][7] |

| Goniothalamus borneensis | Not specified | [6] |

| Goniothalamus giganteus | Not specified | [7] |

| Goniothalamus griffithii | Roots | [6] |

| Goniothalamus laoticus | Not specified | [6] |

| Goniothalamus macrophyllus | Bark | [6] |

| Goniothalamus malayanus | Stem bark | [5][6] |

| Goniothalamus montanus | Leaves | [5] |

| Goniothalamus tapis | Roots | [5] |

Note: While various sources confirm the presence of this compound in these species, specific quantitative yield data (e.g., mg of this compound per g of plant material) is not consistently reported in the available literature. Such data would require specific analytical studies, such as HPLC-UV quantification, which have not been detailed in the provided search results.[8][9][10]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related styryl-lactones and other plant polyketides, a plausible pathway can be proposed. This proposed pathway originates from the phenylpropanoid pathway and involves a type III polyketide synthase (PKS).

The biosynthesis is believed to start with the amino acid L-phenylalanine, which is converted to cinnamic acid. Cinnamic acid is then activated to its coenzyme A thioester, cinnamoyl-CoA. A styrylpyrone synthase (SPS), which is a type of type III PKS, then catalyzes the condensation of cinnamoyl-CoA with two molecules of malonyl-CoA to form a styrylpyrone core. Subsequent enzymatic modifications, such as hydroxylation and cyclization, would then lead to the final structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound, synthesized from the available literature.

Extraction and Isolation of this compound

The following protocol is a composite method based on general procedures for the isolation of styryl-lactones from Goniothalamus species.[11]

1. Plant Material Preparation:

-

Collect the desired plant parts (e.g., stem bark) of a Goniothalamus species known to contain this compound.

-

Air-dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material in a suitable solvent. A common method involves a sequential extraction with solvents of increasing polarity.

-

Step 1 (Defatting): Macerate the powder in n-hexane for 72 hours at room temperature to remove nonpolar compounds. Filter and discard the hexane extract.

-

Step 2 (Extraction of this compound): Macerate the defatted plant material in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) for 72 hours at room temperature.[11]

-

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Apply the dissolved extract to the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. A suggested gradient is starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).[11]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).

-

Combine fractions containing compounds with similar Rf values to that of an this compound standard.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.[12]

-

A common mobile phase is a gradient of methanol and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[13][14][15][16][17]

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare various concentrations of this compound in the culture medium.

-

After 24 hours, replace the medium with the medium containing different concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. MTT Assay Procedure:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Detection of Apoptosis

1. Western Blot Analysis for Caspase Activation, Bcl-2, and p53:

This protocol describes the detection of key apoptosis-related proteins by Western blotting.[18][19]

-

Cell Lysis:

-

Treat cells with this compound as described for the MTT assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, Bcl-2, p53, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

2. Cytochrome c Release Assay:

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[1][7]

-

Cell Fractionation:

-

Treat cells with this compound.

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described above, using a primary antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.

-

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. The process is often initiated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of a cascade of apoptotic events. This can be inhibited by the antioxidant N-acetylcysteine (NAC). Key events include the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, the release of cytochrome c from the mitochondria, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the tumor suppressor protein p53.

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

This compound, a styryl-lactone predominantly found in Goniothalamus species, exhibits significant potential as an anticancer agent. Its pro-apoptotic activity, mediated through the induction of oxidative stress and the modulation of key apoptotic proteins, makes it a compelling candidate for further investigation in drug development. This technical guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols to aid researchers in their exploration of this promising natural product. Further studies are warranted to quantify the yield of this compound from various natural sources and to fully elucidate its biosynthetic pathway, which could open avenues for its biotechnological production.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Phytochemistry and Anticancer of the Genus Goniothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. researchgate.net [researchgate.net]

- 7. Recycling preparative HPLC for isolation of styryl-lactones from Goniothalamus Lanceolatus / Nur Vicky Bihud … [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]

- 8. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 10. opentrons.com [opentrons.com]

- 11. researchgate.net [researchgate.net]

- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. edspace.american.edu [edspace.american.edu]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

Preliminary Anticancer Activity Screening of Altholactone: A Technical Guide

Introduction

Altholactone, a styryl-lactone compound isolated from various Goniothalamus species, has emerged as a promising natural product with potential anticancer properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the preliminary anticancer activity screening of this compound, summarizing key findings on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. The document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.

Cytotoxicity of this compound against Various Cancer Cell Lines

The initial step in assessing the anticancer potential of this compound involves determining its cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. This compound has demonstrated a range of cytotoxic activities across different cancer cell types.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | 9.6 | ~42.4 | [2] |

| T24 | Bladder Cancer | Not specified | Not specified | [5] |

| DU145 | Prostate Cancer | Not specified | Not specified | [6] |

| HCT-8 | Colon Adenocarcinoma | Not specified | Not specified | [7] |

| HCT116 | Colorectal Carcinoma | Not specified | Not specified | [3] |

| HT29 | Colorectal Carcinoma | Not specified | Not specified | [3] |

| HL-60 | Promyelocytic Leukemia | Not specified | 10.8 - 172.4 | [1] |

| MK-1 | Human Gastric Cancer | Not specified | Not specified | [7] |

| B16F10 | Murine Melanoma | Not specified | Not specified | [7] |

| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | [7] |

| U87 | Glioblastoma | Not specified | Not specified | [7] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | [7] |

| PANC-1 | Pancreatic Carcinoma | Not specified | Not specified | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [8] |

| A549 | Lung Adenocarcinoma | Not specified | Not specified | [9] |

| SKOV-3 | Ovarian Cancer | Not specified | 32 (at 24h) | [10] |

Induction of Apoptosis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[1][2][3][7][11][12]

Evidence of Apoptosis

Studies have demonstrated that this compound treatment leads to a concentration-dependent increase in apoptosis in cancer cells.[1] For instance, in human HL-60 promyelocytic leukemia cells, this compound induced a significant increase in apoptosis at concentrations ranging from 10.8 µM to 172.4 µM.[1] The apoptotic process is often characterized by morphological changes such as chromatin condensation and the externalization of phosphatidylserine (PS).[1][2]

Apoptotic Pathways

This compound appears to trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as oxidative stress. This compound has been shown to induce an increase in cellular oxidative stress, a process that can be suppressed by antioxidants like N-acetylcysteine.[1][12] This oxidative stress leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the expression of pro-apoptotic proteins like Bax.[2][11][12] This shift in the Bcl-2 family protein balance results in the release of cytochrome c from the mitochondria into the cytosol.[7][11][12] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2][7][11][12]

-

Extrinsic Pathway: Evidence also suggests the involvement of the extrinsic pathway, as indicated by the activation of caspase-8.[2]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, this compound has been found to induce apoptosis through the activation of caspase-4, suggesting an initiation of the ER stress pathway.[3]

Cell Cycle Arrest

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary anticancer screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its anticancer activity screening.

Caption: General experimental workflow for screening the anticancer activity of this compound.

Caption: Signaling pathways involved in this compound-induced apoptosis.

Caption: Inhibition of STAT3 and NF-κB signaling pathways by this compound.

Conclusion

This compound exhibits significant anticancer activity in preliminary screenings against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis through oxidative stress-mediated pathways and the potential for cell cycle arrest. Furthermore, this compound has been shown to inhibit key pro-survival signaling pathways involving STAT3 and NF-κB.[6][8][11] These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alantolactone induces apoptosis in THP-1 cells through STAT3, survivin inhibition, and intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoalantolactone Induces Cell Cycle Arrest, Apoptosis and Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Altholactone's mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Altholactone in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring styryl-lactone compound isolated from various plants of the Goniothalamus genus (Annonaceae family).[1][2][3] Possessing a distinctive styryl-pyrone structure, it has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities against a range of human cancer cell lines.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, focusing on its role in modulating critical signaling pathways, inducing oxidative stress, and triggering programmed cell death. The information is collated from numerous in-vitro studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key cellular processes involved.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

A central and recurring theme in the mechanism of this compound is its ability to induce a state of severe oxidative stress within cancer cells.[4] this compound treatment leads to a significant and time-dependent increase in intracellular Reactive Oxygen Species (ROS).[4][5] This elevation of ROS appears to be a primary trigger for the subsequent downstream events, including the modulation of key signaling pathways and the initiation of apoptosis.[5][6] The pro-oxidative effect is demonstrated by the complete abrogation of this compound-induced apoptosis when cells are pre-treated with antioxidants like N-acetylcysteine (NAC).[1][4][5] This selective induction of ROS in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, is a key aspect of its therapeutic potential.[6][7]

Modulation of Key Signaling Pathways

This compound exerts its anticancer effects by interfering with several critical signaling pathways that are often dysregulated in cancer, primarily as a consequence of ROS generation.

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival, proliferation, and drug resistance.[8] this compound has been shown to be a potent inhibitor of the STAT3 signaling pathway.[8][9]

-

Inhibition of Phosphorylation: this compound effectively suppresses both constitutive and inducible (e.g., IL-6 induced) STAT3 phosphorylation at the critical tyrosine 705 residue.[8][9] This inhibition prevents the dimerization and nuclear translocation of STAT3.

-

ROS-Mediated Inhibition: The inhibition of STAT3 phosphorylation is dependent on ROS production.[8] Pre-treatment with the antioxidant NAC prevents the this compound-induced inactivation of STAT3, indicating that oxidative stress is the upstream event leading to STAT3 suppression.[8] Some studies suggest this may occur through ROS-induced glutathionylation of STAT3.[10][11]

-

Downregulation of Target Genes: By inhibiting STAT3 activity, this compound down-regulates the expression of key STAT3 target genes that are critical for cancer cell survival, such as the anti-apoptotic proteins Bcl-2 and survivin.[5][8]

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that plays a significant role in inflammation, cell survival, and proliferation.[12] Its over-activation is a hallmark of many cancer types.[12] this compound effectively suppresses the NF-κB signaling pathway.[5][13]

-

Transcriptional Repression: this compound inhibits both p65- and TNF-α-enhanced NF-κB transcriptional activity, as demonstrated by luciferase reporter assays.[5][13]

-

Mechanism of Inhibition: While the precise mechanism is still under investigation, some reports suggest this compound prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm.[12]

Induction of Apoptosis

The culmination of this compound's activity in cancer cells is the induction of programmed cell death, or apoptosis. This process is triggered through multiple, interconnected pathways.[1]

-

Caspase-Dependent and -Independent Pathways: this compound activates both caspase-dependent and -independent apoptotic pathways.[1]

-

Initiator Caspases: In colorectal cancer cells, activation of caspase-4 appears to be a key initiating event in the caspase-dependent pathway.[1] In other models, activation of caspase-8 and caspase-9, the initiator caspases of the extrinsic and intrinsic pathways respectively, has been observed.[14]

-

Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3.[14]

-

Mitochondrial (Intrinsic) Pathway: this compound induces the release of cytochrome c from the mitochondria into the cytosol.[14] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thus altering the Bax/Bcl-2 ratio to favor apoptosis.[5][14]

-

Extrinsic Pathway: The cleavage of Bid protein, which links the extrinsic and intrinsic pathways, has also been reported, suggesting involvement of the death receptor pathway.[14]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest. In prostate cancer DU145 cells, this compound treatment was found to induce cell cycle arrest in the S phase.[13][15] This arrest prevents the cells from proceeding through the cell cycle and replicating their DNA, ultimately contributing to the overall anti-proliferative effect. In other cancer types, such as colorectal cancer, G0/G1 phase arrest has been reported.[16]

Quantitative Data Summary

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| HeLa | Cervical Carcinoma | 9.6 µg/mL | Not Specified | [14] |

| HL-60 | Promyelocytic Leukemia | 10.8 µM - 172.4 µM (Dose-dependent apoptosis) | Not Specified | [4] |

| DU145 | Prostate Cancer | ~40 µM (Significant apoptosis) | 24-48 hours | [5] |

| T24 | Bladder Cancer | Not Specified (Significant viability reduction) | Not Specified | [17] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [1] |

| HT29 | Colorectal Cancer | Not Specified | Not Specified | [1] |

Note: IC50 values can vary between studies due to differences in assay conditions, duration of exposure, and cell line characteristics.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for the desired period (e.g., 24, 48, or 72 hours).[18]

-

MTT Incubation: After treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1]

-

Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the resulting formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[18] Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

-

Cell Treatment and Harvesting: Cells are treated with this compound as described previously. Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[4]

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added according to the manufacturer's protocol.[4]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Detailed Methodology:

-

Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-STAT3, anti-Bcl-2, anti-caspase-3).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

Conclusion and Future Perspectives

This compound demonstrates significant potential as an anticancer agent through a multi-faceted mechanism of action. Its primary effect appears to be the induction of substantial oxidative stress, which in turn disrupts key pro-survival signaling pathways like STAT3 and NF-κB. This disruption culminates in cell cycle arrest and the activation of robust apoptotic cell death. The selectivity of this compound for cancer cells over normal fibroblasts adds to its therapeutic promise.[1]

Future research should focus on validating these in-vitro findings in preclinical in-vivo models to assess efficacy, pharmacokinetics, and safety.[9] Further investigation into the precise molecular targets of this compound and the mechanisms by which it generates ROS could lead to the development of more potent derivatives or combination therapies to enhance its clinical utility in oncology.

References

- 1. This compound induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of (+)-altholactone: a styryllactone isolated from various Goniothalamus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel styryl-lactone induces apoptosis via oxidative stress in human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of ROS Overload by Alantolactone Prompts Oxidative DNA Damage and Apoptosis in Colorectal Cancer Cells [ouci.dntb.gov.ua]

- 8. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of this compound in inducing type II apoptosis signalling pathway and expression of cancer-related genes in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medic.upm.edu.my [medic.upm.edu.my]

The Role of Oxidative Stress in Altholactone-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryl-lactone, has demonstrated significant anti-cancer properties across a range of human cancer cell lines. A growing body of evidence elucidates that a primary mechanism underpinning its cytotoxic efficacy is the induction of apoptosis mediated by oxidative stress. This technical guide provides an in-depth analysis of the molecular pathways involved in this compound-induced apoptosis, with a specific focus on the pivotal role of reactive oxygen species (ROS). We will detail the experimental methodologies employed to investigate this phenomenon, present quantitative data from various studies, and visualize the intricate signaling cascades. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering insights into the therapeutic potential of this compound and the broader strategy of targeting oxidative stress in cancer therapy.

Introduction

This compound is a bioactive compound isolated from various species of the Goniothalamus plant genus. It has garnered considerable interest in cancer research due to its ability to selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells, and its dysregulation is a hallmark of cancer. A key event in this compound-induced apoptosis is the generation of intracellular reactive oxygen species (ROS). While ROS are natural byproducts of cellular metabolism, their excessive accumulation can lead to oxidative stress, a condition that inflicts damage upon cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic signaling pathways. This guide will explore the multifaceted role of oxidative stress in the apoptotic mechanism of this compound.

Quantitative Data on this compound's Cytotoxic and Pro-Apoptotic Effects

The cytotoxic and pro-apoptotic activities of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |

| HeLa | Cervical Carcinoma | 9.6 µg/mL | Not Specified |

| HL-60 | Promyelocytic Leukemia | 10.8 µM (2.5 µg/mL) to 172.4 µM (40 µg/mL) | Not Specified |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | This compound Concentration | Percentage of Apoptotic Cells | Assay Method |

| HL-60 | 10.8 µM to 172.4 µM | Concentration-dependent increase | Annexin V/PI Staining |

The Central Role of Oxidative Stress

The induction of oxidative stress is a cornerstone of this compound's apoptotic mechanism. This compound treatment leads to a significant increase in intracellular ROS levels. This elevation in ROS is not merely a byproduct of apoptosis but rather a critical initiating event. The importance of oxidative stress is underscored by experiments where the antioxidant N-acetylcysteine (NAC) is used. Pre-treatment of cancer cells with NAC has been shown to completely abrogate this compound-induced apoptosis, demonstrating the causal relationship between ROS generation and cell death.[1]

Signaling Pathways Initiated by Oxidative Stress

The surge in ROS triggers a cascade of downstream signaling events that converge to execute the apoptotic program.

Diagram 1: this compound-Induced Oxidative Stress and Apoptosis Initiation

References

Altholactone's Impact on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altholactone, a naturally occurring styryl-lactone, has demonstrated significant anticancer properties across a spectrum of malignancies. Its cytotoxic effects are attributed to the modulation of critical cell signaling pathways that govern proliferation, survival, and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its influence on key signaling cascades implicated in cancer progression. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with this compound emerging as a promising candidate.[1] Isolated from various Goniothalamus species, this compound exerts potent cytotoxic and apoptotic effects in a variety of cancer cell lines.[2][3][4] This document delineates the molecular mechanisms underlying this compound's anticancer activity, with a specific focus on its intricate interplay with cellular signaling networks.

Key Signaling Pathways Modulated by this compound

This compound's anticancer efficacy stems from its ability to interfere with multiple, often interconnected, signaling pathways that are frequently dysregulated in cancer.[5] These include the NF-κB, STAT3, PI3K/Akt, and MAPK pathways.

Inhibition of NF-κB and STAT3 Signaling

The transcription factors NF-κB and STAT3 are pivotal players in promoting cancer cell survival, proliferation, and inflammation.[5][6] this compound has been shown to effectively suppress the activation of both pathways.[6][7]

In prostate cancer cells (DU145), this compound treatment leads to a down-regulation of STAT3 phosphorylation and inhibits the transcriptional activity of both NF-κB and STAT3.[6][7] This, in turn, results in the decreased expression of downstream anti-apoptotic proteins such as Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.[7] The anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells are also attributed to the suppression of NF-κB activation.[5]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; p_STAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_Survivin [label="Bcl-2, Survivin\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> NF_kB [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> p_STAT3 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; NF_kB -> Bcl2_Survivin [label="promotes", color="#202124"]; STAT3 -> p_STAT3 [label="phosphorylation", color="#202124"]; p_STAT3 -> Bcl2_Survivin [label="promotes", color="#202124"]; Bcl2_Survivin -> Apoptosis [label="inhibits", arrowhead="tee", color="#202124"]; Bax -> Apoptosis [label="promotes", color="#202124"]; this compound -> Bax [label="upregulates", color="#34A853", fontcolor="#34A853"]; } pendot Caption: this compound inhibits NF-κB and STAT3 pathways.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to suppress this pathway in several cancer models, including osteosarcoma and bladder cancer.[9][10][11]

In osteosarcoma cell lines (U2OS and HOS), this compound treatment significantly reduces the phosphorylation of Akt, a key downstream effector of PI3K.[9][10] This inhibition of Akt activation leads to a decrease in the expression of proteins involved in cell cycle progression (Cyclin D1) and invasion (MMP-2, MMP-9), while promoting apoptosis.[9]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p_Akt [label="p-Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Cyclin D1, MMP-2/9\n(Proliferation, Invasion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> p_Akt [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Akt [label="activates", color="#202124"]; Akt -> p_Akt [label="phosphorylation", color="#202124"]; p_Akt -> Downstream [label="promotes", color="#202124"]; p_Akt -> Apoptosis [label="inhibits", arrowhead="tee", color="#202124"]; } pendot Caption: this compound suppresses the PI3K/Akt signaling pathway.

Impact on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[12] this compound has been shown to modulate MAPK signaling, although the effects can be context-dependent.[13][14]

In colorectal cancer cells, this compound activates the MAPK-JNK/c-Jun signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects.[14] Conversely, in certain lung cancer cell lines, this compound attenuates the p38 MAPK pathway.[13][15] Furthermore, in melanoma, this compound can enhance the sensitivity of cancer cells to MAPK pathway inhibitors by targeting STAT3 activation.[16][17]